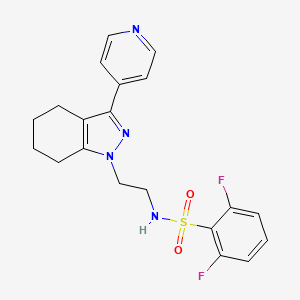
2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F2N4O2S and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that integrates multiple pharmacophores, potentially leading to diverse biological activities. Its unique structure includes a difluorobenzene moiety and a tetrahydroindazole linked to a pyridine group. Such structural characteristics may enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions focusing on the formation of indazole and benzamide linkages. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved the efficiency and yield of these reactions. The molecular formula is C20H20F2N4O2S with a molecular weight of 418.5 g/mol .
Biological Activity
Compounds containing indazole and pyridine moieties have been reported to exhibit various biological activities. While specific empirical data on the biological activity of this compound is limited, related compounds provide insights into its potential effects:
Anticancer Activity
Indazole derivatives are known for their anticancer properties. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines. In vitro assays have demonstrated that certain indazole derivatives possess strong inhibitory effects against pan-Pim kinases with IC50 values in the nanomolar range .
Antimicrobial Properties
Indazole derivatives also exhibit antimicrobial activities. For example, studies have shown that certain fluorinated indazole derivatives possess antimicrobial properties against bacterial strains such as Escherichia coli and fungal strains . The presence of fluorine atoms in the structure may enhance these properties due to increased lipophilicity.
Neuroprotective Effects
Some indazole derivatives have been explored for their neuroprotective effects. Research indicates that modifications in the indazole structure can lead to compounds with potential neuroprotective activities . The specific impact of this compound on neuroprotection remains to be investigated.
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate potential biological activities:
| Compound Name | Activity | IC50 Values |
|---|---|---|
| 82a (indazole derivative) | Inhibition of pan-Pim kinases | 0.4 - 1.1 nM |
| N-(pyridin-4-yl)-benzamide | Anticancer activity | Not specified |
| 5-Fluoroindazole | Antimicrobial properties | MIC = 6.25 μg/ml |
The compound 82a , for example, demonstrated strong activity against multiple kinases involved in cancer progression .
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2S/c21-16-5-3-6-17(22)20(16)29(27,28)24-12-13-26-18-7-2-1-4-15(18)19(25-26)14-8-10-23-11-9-14/h3,5-6,8-11,24H,1-2,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLEXFETVCWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














